3-Methoxy-1,2-benzisothiazol-5-amine is a synthetic heterocyclic compound. It is a derivative of 1,2-benzisothiazole, a class of bicyclic heterocycles with a benzene ring fused to a 1,2-thiazole ring. This compound is often used as a building block for the synthesis of more complex molecules with potential biological activities, and as a research tool in studies related to various biological targets. []
This compound belongs to the class of benzisothiazole derivatives, which are known for their diverse pharmacological properties. It is classified under the broader category of heterocyclic compounds, specifically those containing nitrogen and sulfur atoms within their ring structures. The presence of the methoxy group at the third position contributes to its chemical reactivity and biological activity.
The synthesis of 1,2-benzisothiazol-5-amine, 3-methoxy- can be achieved through several methods:
The molecular structure of 1,2-benzisothiazol-5-amine, 3-methoxy- features:
The compound's structural representation can be illustrated using its canonical SMILES notation: COC1=CC=NC2=C1C(=CS2)N=C(N)C=C
. Its InChI key is XKZVYHIKVYBIEE-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure .
The mechanism of action for 1,2-benzisothiazol-5-amine, 3-methoxy- involves its interaction with biological targets such as enzymes or receptors. The compound may modulate various signaling pathways depending on its application:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 1,2-benzisothiazol-5-amine, 3-methoxy |
Solubility | Soluble in DMSO |
Stability | Stable under normal conditions |
CAS No.: 4682-03-5
CAS No.: 14681-59-5
CAS No.: 11002-90-7
CAS No.: 14680-51-4
CAS No.: 54061-45-9